Enhanced Lipophilicity: LogP 2.6 vs. 0.22 for 2-Aminobenzenesulfonamide
N-Cyclohexyl 2-aminobenzenesulfonamide demonstrates significantly higher lipophilicity compared to its parent compound, 2-aminobenzenesulfonamide. This is a direct consequence of N-cyclohexyl substitution. The calculated LogP value for N-Cyclohexyl 2-aminobenzenesulfonamide is 2.6 [1], whereas the parent 2-aminobenzenesulfonamide has a reported LogP of 0.22 [2]. This ~12-fold difference in partition coefficient predicts enhanced membrane permeability and altered in vivo distribution, a key differentiator for medicinal chemistry applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.6 |
| Comparator Or Baseline | 2-Aminobenzenesulfonamide (CAS 3306-62-5): LogP = 0.22 |
| Quantified Difference | ΔLogP = +2.38 (approximately 12-fold increase in partition coefficient) |
| Conditions | Calculated/predicted LogP values from standard chemical databases |
Why This Matters
Increased lipophilicity directly correlates with improved passive membrane diffusion, making this compound a more suitable candidate for cell-based assays and in vivo studies where cellular uptake is critical.
- [1] Chem960. 77516-54-2 (N-Cyclohexyl 2-Aminobenzenesulfonamide). 2025. View Source
- [2] Sielc. 2-Aminobenzenesulfonamide. 2018. View Source
